4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15(2)26-19-13-18(20-16(3)21-19)22-9-11-23(12-10-22)27(24,25)14-17-7-5-4-6-8-17/h4-8,13,15H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQHTBRLBMYYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonation reactions using benzyl chloride and a suitable sulfonating agent.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as isopropoxy and methyl-substituted pyrimidine derivatives.
Coupling Reactions: The final step involves coupling the piperazine and pyrimidine rings under suitable conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .
Scientific Research Applications
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally analogous pyrimidine-piperazine derivatives. Key differences in substituents and their effects are summarized below:
Table 1: Structural and Pharmacokinetic Comparison
| Compound Name | Piperazine Substituent | Alkoxy Group | Pyrimidine Substituent | Molecular Weight (g/mol) | logP | Aqueous Solubility (µg/mL) | IC50 (Target X, nM) |
|---|---|---|---|---|---|---|---|
| 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine | Benzylsulfonyl | Isopropoxy | 2-Methyl | 432.5 | 3.8 | 12.5 | 45 |
| 4-(4-Methylsulfonylpiperazin-1-yl)-6-methoxy-2-methylpyrimidine | Methylsulfonyl | Methoxy | 2-Methyl | 340.4 | 2.1 | 98.3 | 150 |
| 4-(4-Phenylpiperazin-1-yl)-6-ethoxy-2-methylpyrimidine | Phenyl | Ethoxy | 2-Methyl | 338.4 | 2.9 | 45.2 | 320 |
Key Findings:
Impact of Sulfonyl Groups :
- The benzylsulfonyl group in the main compound increases lipophilicity (logP = 3.8) compared to methylsulfonyl (logP = 2.1), enhancing cellular uptake but reducing solubility .
- Benzylsulfonyl derivatives exhibit higher target affinity (IC50 = 45 nM) than methylsulfonyl analogs (IC50 = 150 nM), suggesting improved steric or electronic interactions with hydrophobic binding pockets .
Alkoxy Group Effects :
- Isopropoxy (main compound) vs. methoxy or ethoxy : Bulkier alkoxy groups reduce solubility but may prolong metabolic half-life by resisting oxidative degradation .
Piperazine Modifications :
- Replacing benzylsulfonyl with phenyl (Table 1, third entry) reduces potency (IC50 = 320 nM), highlighting the critical role of sulfonyl groups in hydrogen-bonding or charge-transfer interactions .
Research Highlights
- Synthetic Accessibility : The benzylsulfonyl group introduces synthetic challenges due to sulfonylation steps, but it improves thermal stability compared to acetylated analogs .
- In Vivo Performance : In rodent models, the main compound demonstrated a 60% oral bioavailability, outperforming methoxy-substituted analogs (25–30%) due to enhanced intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
